molecular formula C11H13NO2 B1331338 Ethyl 4-aminocinnamate CAS No. 5048-82-8

Ethyl 4-aminocinnamate

Cat. No.: B1331338
CAS No.: 5048-82-8
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-VMPITWQZSA-N
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Description

Ethyl 4-aminocinnamate, also known as ethyl p-aminocinnamate, is an organic compound with the molecular formula C11H13NO2. It is an ester derivative of cinnamic acid, where the carboxyl group is esterified with ethanol, and the para position of the phenyl ring is substituted with an amino group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminocinnamate can be synthesized through several methods. One common approach involves the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. Another method includes the reaction of 4-aminocinnamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-aminocinnamate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation and reduction reactions .

Comparison with Similar Compounds

Ethyl 4-aminocinnamate can be compared with other cinnamate derivatives, such as:

Properties

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063691
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5048-82-8, 198195-25-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl 4-aminocinnamate
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Record name Ethyl 4-aminocinnamate
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl p-aminocinnamate
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Record name ETHYL 4-AMINOCINNAMATE
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Synthesis routes and methods I

Procedure details

32.6 parts of 4-amino-cinnamic acid are heated under reflux for three hours in a mixture comprising 100 parts of absolute ethyl alcohol and 20 parts of 66°Be sulphuric acid. The product is poured on to 200 parts of water and 200 parts of ice, made alkaline to pH 8 by the addition of 38 parts of a 35° Be solution of sodium hydroxide, and the solid is filtered off, washed with water and recrystallised from 150 parts of ethyl alcohol and 150 parts of water. Ethyl-p-amino-cinnamate is thus obtained. Yield 78% M.p. 68°-69° C.
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Synthesis routes and methods II

Procedure details

The above approach could be used to convert 4-nitrobenzaldehyde (Aldrich) into 3-(4-nitrophenyl)propenoic acid ethyl ester. The latter compound could be reduced (J. Am. Chem. Soc., 1944, 66, 1442) to give 3-(4-aminophenyl)propenoic acid ethyl ester. Reaction of (4-aminophenyl)-propenoic acid ethyl ester with an omega-haloalkyl-isocyanate provides an 4-(omega-haloalkylaminocarbonyl)aminophenyl)propenoic acid ethyl ester (see., Khim. Farm. Zh. 1984, 18(12), 1432-1436). The latter compound can be reacted with sodium hydride to give a 4-(1,3-diaza-2-oxoalicyclylphenyl)propenoic acid ethyl ester (see., Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754), the latter compound could be converted to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)propenoic acid ethyl ester by the methods described in Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754. The latter compound could be elaborated by methods described previously, to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)-3-amino propanoic acid ethyl ester suitable for subsequent coupling.
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Synthesis routes and methods III

Procedure details

Under nitrogen, 17.5 g (19.4 mmol) lithium-cobalt (I) phthalocyanine×4.5 THF and 663 mg (3 mmol) p-nitro cinnamic ethyl ester are agitated in 100 ml ethanol for 65 hours at 20° C. The green reaction mixture is mixed with 10 ml water; CO2 and air are passed into it for 5 min. and the blue precipitate is centrifuged which is washed out with ethanol and ether. The centrifugate collected is concentrated and the residue separated into methylene chloride and water. Concentration of the organic phase, dried with sodium sulfate, produces 470 mg (82%) p-amino cinnamic ethyl ester.
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lithium-cobalt (I) phthalocyanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Why was Ethyl 4-aminocinnamate chosen to functionalize the MWCNTs in this study?

A1: The research paper highlights that this compound acts as a weak functionalizing agent []. This weak interaction helps to create a smooth and glossy surface on the MWCNTs, facilitating their uniform dispersion within the silicone rubber matrix []. This uniform dispersion is crucial for enhancing the mechanical, thermal, and physical properties of the resulting nanocomposites.

Q2: How does the functionalization of MWCNTs with this compound impact the properties of silicone rubber nanocomposites?

A2: The study demonstrates that increasing the loading of this compound functionalized MWCNTs in the silicone rubber matrix leads to improvements in various properties:

  • Mechanical properties: Tensile strength, Young's modulus, and elongation at break are all enhanced []. This is attributed to the uniform dispersion and alignment of the functionalized MWCNTs within the matrix, reinforcing the composite structure [].
  • Thermal stability: The nanocomposites exhibit increased thermal stability []. This improvement is linked to the uniform heat distribution facilitated by the well-dispersed functionalized MWCNTs.
  • Physical properties: Swelling indices are reduced, indicating a denser structure less prone to absorbing solvents []. This is attributed to the closely packed chains in the nanocomposite due to the presence of functionalized MWCNTs.

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